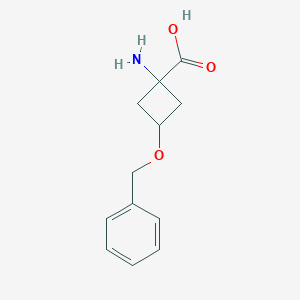

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, starting from basic reactions to obtain the desired cyclobutane structure. For example, the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) involves nucleophilic displacement with a high specific activity, starting from the reaction of benzyl bromide with epichlorohydrin, leading to a key step of converting 3-benzyloxy-cyclobutane-1,1-dicarboxylate diamide to a mixture of diastereomeric 2-benzyloxycyclobutane hydantoins (Shoup & Goodman, 1999).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been extensively studied, demonstrating the importance of stereochemistry and the influence of cyclobutane as a structure-promoting unit. The NMR structural study and DFT theoretical calculations highlight the formation of strong intramolecular hydrogen bonds, giving rise to cis-fused [4.2.0]octane structural units that confer high rigidity on these molecules both in solution and in the gas phase (Izquierdo et al., 2005).

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions that highlight their versatility. For instance, the synthesis of an unnatural amino acid with potential as a BNCT agent involved monoalkylation and a 2 + 2 cycloaddition using dichloroketene, showcasing the reactive adaptability of the cyclobutane ring (Srivastava, Singhaus, & Kabalka, 1997).

Wissenschaftliche Forschungsanwendungen

Positron Emission Tomography (PET) Tracer for Tumor Delineation :

- Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), an analog of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, was synthesized as a new tumor-avid amino acid for PET imaging (Shoup & Goodman, 1999).

Boron Neutron Capture Therapy (BNCT) Agents :

- A water-soluble boronated amino acid, 1-amino-3-[2-(7-{3-[2-(2-hydroxymethyl-ethoxy)-1-(2-hydroxy-1-hydroxymethyl-ethoxymethyl)ethoxy]propyl}-1,7-di-carba-closo-dodecaboran-1-yl)ethyl]cyclobutanecarboxylic acid, was developed as a potential agent for BNCT, a cancer treatment strategy (Das et al., 2000).

- Another potential BNCT agent, 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid hydrochloride, was synthesized and evaluated for its toxicity in cancer cells (Kabalka et al., 2002).

Synthesis of Novel Amino Acids and Peptides :

- A method for regiospecific additions of hydrazoic acid and benzylamine to synthesize precursors of α-amino cyclobutane carboxylic acids was described. These compounds have potential applications in the synthesis of novel peptides (Gaoni, 1988).

- The synthesis of bis(cyclobutane) β-dipeptides, which are novel β-amino acid oligomers containing two directly linked cyclobutane residues, was achieved starting from 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid (Izquierdo et al., 2002).

Other Medical Applications :

- A study explored the effect of 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, a derivative of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, as a potential anti-diabetic agent in experimental diabetic rats (Khurana et al., 2018).

Wirkmechanismus

Pharmacokinetics

As an amino acid derivative, it’s reasonable to assume that it might be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets .

Eigenschaften

IUPAC Name |

1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBHSXMRVAAKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

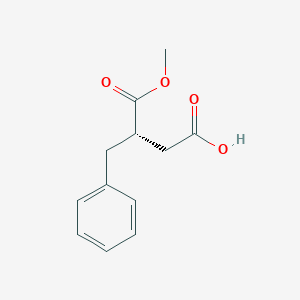

Canonical SMILES |

C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442452 | |

| Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191110-50-6 | |

| Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)

![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)